3-ethyl-2H-triazole-4-thione
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Overview
Description
3-Ethyl-2H-triazole-4-thione is a heterocyclic compound containing a five-membered ring with three nitrogen atoms and a sulfur atom. This compound is part of the triazole family, which is known for its diverse biological and chemical properties.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazole derivatives, have been reported to interact with various enzymes and receptors .
Mode of Action
It’s worth noting that triazole derivatives have been reported to exhibit a broad spectrum of biological activities, including antibacterial, antifungal, and antiviral effects . These activities are typically achieved through interactions with specific biological targets, leading to changes in cellular processes .
Biochemical Pathways
It’s known that triazole derivatives can influence a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and overall therapeutic effect .
Result of Action
Similar compounds have been reported to exhibit a range of effects, including antimicrobial activity .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of a compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethyl-2H-triazole-4-thione typically involves the cyclization of acyl thiosemicarbazide derivatives. This reaction can be carried out in both alkaline and acidic media. One common method involves the reaction of ethyl hydrazinecarboxylate with carbon disulfide, followed by cyclization to form the triazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Green chemistry approaches, such as using microwave irradiation or ultrasound, can also be employed to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 3-Ethyl-2H-triazole-4-thione undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The nitrogen atoms in the triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: N-alkyl or N-acyl derivatives.
Scientific Research Applications
3-Ethyl-2H-triazole-4-thione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial, antifungal, and antiviral activities, making it a candidate for drug development.
Medicine: Potential use in the development of anticancer and anti-inflammatory drugs.
Industry: Used in the synthesis of agrochemicals and materials with specific properties.
Comparison with Similar Compounds
1,2,4-Triazole-3-thione: Similar structure but lacks the ethyl group.
1,2,3-Triazole: Different arrangement of nitrogen atoms in the ring.
Thiadiazole: Contains a sulfur atom but has a different ring structure.
Uniqueness: 3-Ethyl-2H-triazole-4-thione is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
3-ethyl-2H-triazole-4-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3S/c1-2-7-4(8)3-5-6-7/h3,6H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONQURCZBXBZQRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=S)C=NN1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1699946-52-5 |
Source
|
Record name | 1-ethyl-1H-1,2,3-triazole-5-thiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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